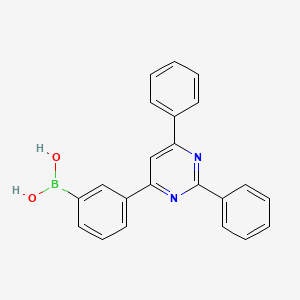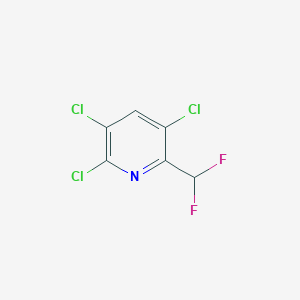
2,3,5-Trichloro-6-(difluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5-Trichloro-6-(difluoromethyl)pyridine is a chlorinated pyridine derivative with the molecular formula C6HCl3F2N. This compound is characterized by the presence of three chlorine atoms and a difluoromethyl group attached to a pyridine ring. It is widely used in the field of agrochemistry as an intermediate in the synthesis of various agrochemicals, especially herbicides .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Trichloro-6-(difluoromethyl)pyridine typically involves the chlorination and fluorination of pyridine derivatives. One common method is the direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring . Another method involves the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .
Industrial Production Methods: Industrial production of this compound often relies on large-scale chlorination and fluorination processes. The reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and specific reaction temperatures are crucial to optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3,5-Trichloro-6-(difluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: This reaction involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds.
Hydrogenation: The compound can be hydrogenated using hydrogen gas and metal catalysts to reduce the pyridine ring.
Major Products: The major products formed from these reactions include various substituted pyridines and fluorinated derivatives, which are used in the synthesis of agrochemicals and pharmaceuticals .
Wissenschaftliche Forschungsanwendungen
2,3,5-Trichloro-6-(difluoromethyl)pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the development of pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of 2,3,5-Trichloro-6-(difluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of electronegative substituents, such as chlorine and fluorine, imparts unique chemical properties to the compound, making it effective in inhibiting specific biological pathways in plants. This inhibition leads to the disruption of essential processes in weeds, thereby protecting crops .
Vergleich Mit ähnlichen Verbindungen
2,3,6-Trichloro-5-(trifluoromethyl)pyridine: This compound has a similar structure but contains a trifluoromethyl group instead of a difluoromethyl group.
2,6-Dichloro-3-(trifluoromethyl)pyridine: Another similar compound with two chlorine atoms and a trifluoromethyl group.
3-(Difluoromethyl)pyridine: This compound has a difluoromethyl group but lacks the chlorine atoms.
Uniqueness: 2,3,5-Trichloro-6-(difluoromethyl)pyridine is unique due to its specific arrangement of chlorine and difluoromethyl groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable intermediate in the synthesis of agrochemicals and pharmaceuticals .
Eigenschaften
Molekularformel |
C6H2Cl3F2N |
|---|---|
Molekulargewicht |
232.4 g/mol |
IUPAC-Name |
2,3,5-trichloro-6-(difluoromethyl)pyridine |
InChI |
InChI=1S/C6H2Cl3F2N/c7-2-1-3(8)5(9)12-4(2)6(10)11/h1,6H |
InChI-Schlüssel |
RDPHKLNZZASYNW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=NC(=C1Cl)Cl)C(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



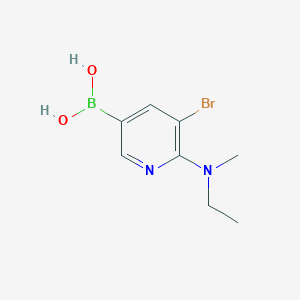
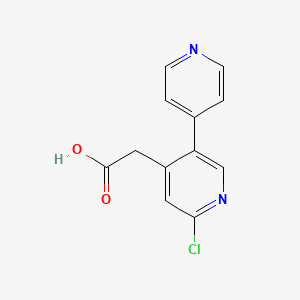
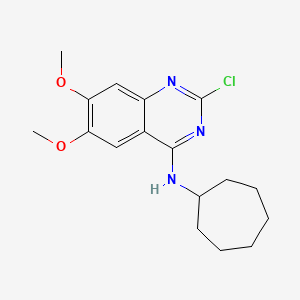

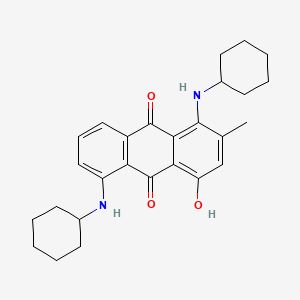
![Diethyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3,5-dicarboxylate](/img/structure/B13140103.png)
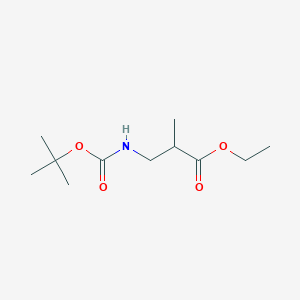
![tert-butyl N-{[3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate](/img/structure/B13140110.png)

